1-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
説明
This compound belongs to the 1-aryl-1H-1,2,3-triazole-4-carboxamide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, a methyl group at position 5, and a carboxamide moiety at position 2. The amide nitrogen is further substituted with a 2-methoxy-4-nitrophenyl group. The nitro (-NO₂) and methoxy (-OCH₃) groups on the aryl ring confer electron-withdrawing and donating properties, respectively, influencing reactivity, solubility, and biological activity .
特性
IUPAC Name |
1-(4-chlorophenyl)-N-(2-methoxy-4-nitrophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN5O4/c1-10-16(20-21-22(10)12-5-3-11(18)4-6-12)17(24)19-14-8-7-13(23(25)26)9-15(14)27-2/h3-9H,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SACNJNLJMDTBAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Core Structural Analogues
The following compounds share the 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxamide skeleton but differ in substituents on the amide nitrogen or aryl groups:
Key Observations :
- Hybrid Structures: Compounds like QTC-4-MeOBnEB () demonstrate that hybridizing triazoles with quinolines broadens pharmacological scope, unlike simpler carboxamides.
Physicochemical and Spectroscopic Properties
Melting Points :
NMR Trends :
- 1H NMR : The nitro group in the title compound deshields adjacent protons, causing downfield shifts (~8.0–8.5 ppm for aromatic protons) compared to methoxy-substituted analogues (e.g., 3d: δ 7.68–7.91 ppm) .
- 13C NMR : Carbonyl carbons in carboxamides resonate at ~163 ppm, consistent across analogues (e.g., 3c: δ 163.0 ppm) .
Q & A
Basic: What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, starting with the preparation of triazole and aromatic intermediates. Critical steps include:
- Coupling reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl group integration.
- Functional group activation : Use of anhydrous aluminum chloride or potassium carbonate to facilitate amide bond formation .
- Solvent optimization : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance reaction efficiency, while temperature control (60–80°C) minimizes decomposition .
Methodological improvements, such as continuous flow synthesis, can improve yield (≥75%) and reduce byproducts .
Basic: Which spectroscopic techniques are essential for structural characterization, and how are data interpreted?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify substituent positions (e.g., chlorophenyl proton signals at δ 7.2–7.8 ppm; triazole carbons at δ 140–150 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 427.08) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹) .
Basic: How do the compound’s functional groups dictate its reactivity in further derivatization?
- Chlorophenyl group : Participates in nucleophilic aromatic substitution (e.g., with amines or alkoxides) under basic conditions .
- Nitro group : Reduces to an amine (using Sn/HCl or catalytic hydrogenation), enabling subsequent diazotization or coupling reactions .
- Methoxy group : Resists oxidation but can undergo demethylation with BBr3 for hydroxylation .
Reactivity is solvent-dependent; DMF enhances nitro group reduction, while THF favors triazole ring stability .
Advanced: How can synthetic routes be optimized to address low yields or impurities?
- Design of Experiments (DoE) : Screen parameters (temperature, catalyst loading) to identify optimal conditions. For example, Pd/C (5 mol%) in EtOH at 70°C improves coupling efficiency by 30% .
- Chromatographic purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate the target compound from regioisomeric byproducts .
- In-line analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
- Assay standardization : Validate protocols (e.g., MIC testing against S. aureus ATCC 25923) to ensure reproducibility. Discrepancies may arise from solvent choice (DMSO vs. saline) .
- Structural analogs : Compare bioactivity with derivatives (e.g., replacing 4-nitrophenyl with methoxyphenyl) to identify pharmacophore requirements .
- Dose-response studies : Use logarithmic concentration ranges (1–100 μM) to differentiate true activity from assay noise .
Advanced: What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Disorder in aromatic rings : Apply SHELXL restraints (e.g., SIMU/DELU) to model overlapping electron densities .
- Twinned crystals : Use the Hooft parameter in PLATON to detect twinning and refine using a twin law (e.g., -h, -k, l) .
- Hydrogen bonding networks : Validate via Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions (e.g., N–H···O bonds) .
Advanced: How can reaction mechanisms for unexpected byproducts (e.g., triazole ring-opening) be elucidated?
- Isotopic labeling : Introduce 15N at the triazole ring to track nitrogen migration via LC-MS/MS .
- Computational modeling : Use Gaussian09 at the B3LYP/6-31G(d) level to simulate transition states and identify energetically favorable pathways .
- Kinetic studies : Monitor reaction progress via UV-Vis (λ = 300 nm for nitro group intermediates) to detect intermediate species .
Advanced: What computational strategies predict the compound’s interaction with biological targets (e.g., kinases)?
- Molecular docking (AutoDock Vina) : Dock the compound into ATP-binding pockets (PDB: 1ATP) using flexible side-chain sampling. Key interactions: triazole N3 with Lys72; chlorophenyl with hydrophobic pockets .
- MD simulations (GROMACS) : Run 100-ns simulations to assess binding stability (RMSD ≤2.0 Å) and free energy (MM-PBSA) calculations .
- QSAR modeling : Develop models using MOE descriptors (e.g., logP, polar surface area) to correlate structure with IC50 values .
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